molecular formula C7H7NO2 B8787383 2-Cyclopropyloxazole-4-carbaldehyde

2-Cyclopropyloxazole-4-carbaldehyde

Cat. No. B8787383
M. Wt: 137.14 g/mol
InChI Key: DAJDOAIXTQATHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296745B2

Procedure details

To a solution of 2-cyclopropyl-N-methoxy-N-methyloxazole-4-carboxamide (0.102 g, 0.52 mmol) in dry dichloromethane (15 mL) was added diisobutylaluminum hydride (1M in toluene) (1.04 ml, 1.04 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 45 minutes. The reaction mixture was quenched with aqueous sodium hydroxide (2M) and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 2-cyclopropyloxazole-4-carbaldehyde which was used without further purification. (65 mg) MS (API-ES+) (M+H) 138.2.
Name
2-cyclopropyl-N-methoxy-N-methyloxazole-4-carboxamide
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][CH:6]=[C:7]([C:9](N(OC)C)=[O:10])[N:8]=2)[CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[CH:1]1([C:4]2[O:5][CH:6]=[C:7]([CH:9]=[O:10])[N:8]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
2-cyclopropyl-N-methoxy-N-methyloxazole-4-carboxamide
Quantity
0.102 g
Type
reactant
Smiles
C1(CC1)C=1OC=C(N1)C(=O)N(C)OC
Name
Quantity
1.04 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous sodium hydroxide (2M)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CC1)C=1OC=C(N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.